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Executive Summary

Ontunisertib (formerly AGMB-129) is a first-in-class, orally administered, gastrointestinally-
restricted small molecule inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as
the Transforming Growth Factor-beta (TGF-[3) type | receptor. Developed by Agomab
Therapeutics, it represents a promising therapeutic strategy for fibrostenosing Crohn's Disease
(FSCD), a debilitating condition characterized by progressive fibrosis of the intestinal tract for
which there are currently no approved medical treatments.[1][2][3] Ontunisertib is designed to
act locally in the gut to inhibit the central pro-fibrotic TGF-3 pathway, thereby reducing collagen
deposition and potentially reversing established fibrosis, while its rapid first-pass metabolism
minimizes systemic exposure and the risk of associated cardiovascular toxicities.[1][3][4]

This technical guide provides a comprehensive overview of the mechanism of action of
ontunisertib, summarizing available data from clinical trials and outlining the experimental
protocols relevant to its development.

Core Mechanism of Action: Targeting the TGF-
B/ALKS5 Signaling Pathway

Intestinal fibrosis is the culmination of a chronic inflammatory process that leads to excessive
deposition of extracellular matrix (ECM) proteins, resulting in tissue scarring, stricture
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formation, and bowel obstruction.[2][3] The TGF-3 signaling pathway is a master regulator of
this process.[5]

Ontunisertib's therapeutic effect is derived from its potent and selective inhibition of ALK5. By
blocking ALK5, ontunisertib interrupts the canonical Smad-dependent signaling cascade, a
critical pathway in the pathogenesis of intestinal fibrosis.

Signaling Pathway

The binding of TGF-f to its type Il receptor (TGF-BRII) induces the recruitment and
phosphorylation of ALK5. Activated ALKS then phosphorylates the receptor-regulated Smads
(R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with
the common mediator Smad4, which then translocates to the nucleus. In the nucleus, this
complex acts as a transcription factor, binding to Smad-binding elements in the promoter
regions of target genes to regulate their expression. This signaling cascade ultimately leads to
the activation of myofibroblasts, the primary producers of ECM proteins like collagen, and the
downregulation of ECM-degrading enzymes, tipping the balance towards fibrosis.[5]

Ontunisertib, by inhibiting ALK5, prevents the phosphorylation of Smad2 and Smad3, thereby
blocking the downstream profibrotic gene expression program.
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Caption: Ontunisertib's inhibition of the TGF-B/ALKS5 signaling pathway.
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Clinical Development and Efficacy Data

Ontunisertib is currently being evaluated in the STENOVA Phase 2a clinical trial, a

randomized, double-blind, placebo-controlled study in patients with fibrostenosing Crohn's

disease.[1][2]

STENOVA Phase 2a Trial Data

The following tables summarize the key findings from the STENOVA trial based on publicly

available information. It is important to note that detailed quantitative data from the full cohort

are pending presentation at a future scientific conference.

Table 1: STENOVA Trial Design

Parameter Description

Study Name STENOVA

Phase 2a

Design Randomized, double-blind, placebo-controlled

Patient Population

Patients with fibrostenosing Crohn's Disease

(FSCD) and symptomatic intestinal strictures.

Number of Participants

103

Treatment Arms

1. Ontunisertib (100mg once daily) 2.
Ontunisertib (200mg twice daily) 3. Placebo

Treatment Duration

12 weeks

Primary Endpoint

Safety and tolerability

Secondary Endpoints

Pharmacokinetics (PK) and target engagement
(measured by transcriptomics in mucosal

biopsies)

Exploratory Endpoints

Simple Endoscopic Score for Crohn's Disease
(SES-CD), Magnetic Resonance Enterography
(MRE), Stricturing Patient-Reported Outcome
(S-PRO)
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Source: Agomab Therapeutics Press Releases, 2025[1][2]

Table 2: Summary of Key Clinical Findings

Quantitative Data (Interim
Endpoint Result Analysis, n=44, High Dose
vs. Placebo)

Primary endpoint met.
Favorable safety and
tolerability profile. Incidence
Safety & Tolerability and severity of adverse events  Not applicable
were similar across treatment
and placebo arms. No signs of

cardiac toxicity.

Confirmed gut-restricted
o profile. High local exposure in ) )
Pharmacokinetics (PK) ) o Not yet publicly available.
the Gl tract with minimal

systemic exposure.

Significant downregulation of Fibrotic Pathways: p = 0.0036
Target Engagement fibrotic and inflammatory Inflammatory Pathways: p <

pathways in mucosal biopsies.  0.0001

Positive trends observed N o
_ Specific quantitative
across multiple exploratory ) ]
improvements in SES-CD,

MRE, and S-PRO scores are

not yet publicly available.

Exploratory Efficacy clinical endpoints, suggesting
both anti-inflammatory and

anti-fibrotic effects.

Source: Agomab Therapeutics Press Releases, 2025

Experimental Protocols

Detailed preclinical experimental protocols for ontunisertib are not yet published. However, the
following sections describe the methodologies for the STENOVA clinical trial and standard
preclinical models used to evaluate anti-fibrotic therapies for intestinal fibrosis.
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STENOVA Phase 2a Clinical Trial Protocol

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of two
dose levels of ontunisertib in patients with fibrostenosing Crohn's disease.

Methodology:

o Patient Screening: Patients with a diagnosis of ileal or ileocolonic Crohn's disease for at least
3 months, presence of at least one endoscopically accessible ileal stricture confirmed by
MRE, and tolerable obstructive symptoms were enrolled. Patients were on stable
background therapy for Crohn's disease.

o Randomization: 103 eligible participants were randomized in a 1:1:1 ratio to receive either
ontunisertib 100mg QD, 200mg BID, or a matching placebo for 12 weeks.

e Assessments:

o Safety: Monitored through the recording of adverse events, clinical laboratory tests, vital
signs, physical examinations, and electrocardiograms (ECGSs).

o Pharmacokinetics: Blood samples were collected to determine the plasma concentrations
of ontunisertib and its metabolites.

o Target Engagement: Mucosal biopsies from the stricture site were collected via
ileocolonoscopy at baseline and week 12 for transcriptomic analysis.

o Efficacy (Exploratory): Assessed using SES-CD, MRE to evaluate stricture severity, and
the S-PRO score.

o Extension Phase: Eligible participants who completed the 12-week treatment period could
enroll in an open-label extension study to receive ontunisertib 200mg BID for up to an
additional 48 weeks.
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Caption: Workflow of the STENOVA Phase 2a clinical trial.

Preclinical Models of Intestinal Fibrosis

While specific preclinical studies for ontunisertib have not been detailed publicly, the following
are common animal models used to assess the efficacy of anti-fibrotic agents in the context of

intestinal fibrosis.

1. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis:
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e Principle: Intrarectal administration of the haptenating agent TNBS in ethanol induces a T-
cell-mediated transmural inflammation that mimics Crohn's disease. Repeated administration
leads to chronic inflammation and the development of significant intestinal fibrosis.

o Methodology:
o Animals (typically mice or rats) are anesthetized.
o A solution of TNBS in ethanol is administered intrarectally via a catheter.
o For chronic models, TNBS is administered weekly or bi-weekly for several weeks.
o Animals are monitored for weight loss, stool consistency, and signs of distress.

o At the end of the study, colonic tissue is harvested for histological analysis (e.g., Masson's
trichrome staining for collagen), hydroxyproline content measurement (a quantitative
measure of collagen), and gene expression analysis of pro-fibrotic markers (e.g., Collagen
[, a-SMA, TIMP-1).

2. Dextran Sodium Sulfate (DSS)-Induced Colitis:

e Principle: Administration of DSS in drinking water causes epithelial injury and an
inflammatory response. Chronic, cyclical administration of DSS can lead to the development
of intestinal fibrosis.

o Methodology:
o Animals (typically mice) are given DSS (2-5%) in their drinking water for 5-7 days.
o This is followed by a period of regular drinking water (1-2 weeks).
o Multiple cycles of DSS administration are performed to induce chronic colitis and fibrosis.

o Endpoints are similar to the TNBS model, including histological assessment and
measurement of fibrotic markers.

Future Directions
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The positive topline results from the STENOVA Phase 2a trial support the continued
development of ontunisertib for the treatment of fibrostenosing Crohn's disease.[6] Agomab
Therapeutics has indicated plans to discuss these results with regulatory authorities and
prepare for a Phase 2b study.[1] The presentation of the full dataset from the STENOVA trial at
an upcoming scientific conference is eagerly awaited and will provide a more detailed
understanding of the clinical potential of this novel, gut-restricted ALKS5 inhibitor.

Conclusion

Ontunisertib's targeted, gut-restricted inhibition of the pro-fibrotic TGF-3/ALKS pathway
represents a highly promising and mechanistically rational approach to treating intestinal
fibrosis in Crohn's disease. The initial clinical data demonstrate a favorable safety profile and
clear evidence of target engagement, along with encouraging signals of clinical efficacy. As the
first potential anti-fibrotic therapy for this condition, ontunisertib holds the promise of
addressing a significant unmet medical need for patients with fibrostenosing Crohn's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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